2-Methyl-3-quinolin-4-ylpropan-1-ol

Description

Propriétés

IUPAC Name |

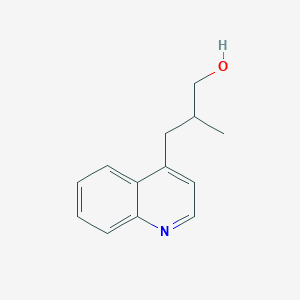

2-methyl-3-quinolin-4-ylpropan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-10(9-15)8-11-6-7-14-13-5-3-2-4-12(11)13/h2-7,10,15H,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZDOPFWYPIIYFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=NC2=CC=CC=C12)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Quinoline Scaffold: A Privileged Structure in Drug Discovery with a Focus on 2-Methyl-3-quinolin-4-ylpropan-1-ol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of the Quinoline Moiety

The quinoline scaffold, a bicyclic aromatic heterocycle comprising a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry and drug discovery.[1][2] Its versatile structure has been the foundation for a multitude of synthetic and naturally derived compounds exhibiting a broad spectrum of pharmacological activities.[3][4] This has led to the development of numerous clinically significant drugs for treating a wide range of diseases, including malaria, cancer, and bacterial infections.[2][5] The inherent drug-like properties of the quinoline nucleus, such as its ability to intercalate with DNA and interact with various enzymes, make it a privileged scaffold for the design of novel therapeutic agents.[6][7] This guide provides a detailed exploration of the biological activities associated with quinoline derivatives, with a specific focus on the potential of 2-Methyl-3-quinolin-4-ylpropan-1-ol as a therapeutic candidate.

Anticipated Biological Activities of 2-Methyl-3-quinolin-4-ylpropan-1-ol

While direct experimental data for 2-Methyl-3-quinolin-4-ylpropan-1-ol is not extensively available in the public domain, its structural features—a substituted quinoline core—allow for informed predictions of its potential biological activities based on the extensive research conducted on analogous compounds. The presence of a methyl group and a propan-1-ol side chain at positions 2 and 3, respectively, of the quinoline ring can significantly influence its pharmacokinetic and pharmacodynamic properties.

Anticancer Potential

Quinoline derivatives are well-established as potent anticancer agents, acting through various mechanisms of action.[4] These include the inhibition of tyrosine kinases, disruption of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[4] The planar quinoline ring can intercalate into DNA, leading to the inhibition of DNA replication and transcription in cancer cells.[6]

Hypothesized Anticancer Mechanism of Action

The proposed anticancer activity of 2-Methyl-3-quinolin-4-ylpropan-1-ol could involve multiple pathways. A primary hypothesis is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[6] By stabilizing the topoisomerase II-DNA cleavage complex, the compound could induce double-strand breaks in DNA, ultimately triggering apoptosis in rapidly dividing cancer cells.

Caption: Hypothesized anticancer mechanism of 2-Methyl-3-quinolin-4-ylpropan-1-ol.

Antimicrobial and Antifungal Activity

The quinoline scaffold is the backbone of several successful antibacterial drugs.[3] Quinolone antibiotics, for instance, inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair.[6] This leads to bacterial cell death. The structural characteristics of 2-Methyl-3-quinolin-4-ylpropan-1-ol suggest it may possess similar antimicrobial properties. Furthermore, various quinoline derivatives have demonstrated significant antifungal activity.[2]

Antimalarial Activity

Historically, quinoline derivatives like quinine and chloroquine have been pivotal in the fight against malaria.[2][3] They are thought to interfere with the detoxification of heme in the parasite's food vacuole, leading to the accumulation of toxic heme and subsequent parasite death. The potential of 2-Methyl-3-quinolin-4-ylpropan-1-ol as an antimalarial agent warrants investigation.

Anti-inflammatory and Anticonvulsant Properties

Certain quinoline derivatives have been reported to possess anti-inflammatory and anticonvulsant activities.[1][3] These effects are often attributed to their ability to modulate various signaling pathways and ion channels involved in inflammation and neuronal excitability.

Experimental Protocols for Biological Evaluation

To empirically determine the biological activities of 2-Methyl-3-quinolin-4-ylpropan-1-ol, a series of well-established in vitro and in vivo assays can be employed.

In Vitro Anticancer Activity Assessment

MTT Assay for Cytotoxicity Screening

-

Principle: This colorimetric assay measures the metabolic activity of cells. The tetrazolium dye, MTT, is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

-

Protocol:

-

Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate and incubate for 24 hours.

-

Treat the cells with various concentrations of 2-Methyl-3-quinolin-4-ylpropan-1-ol and a vehicle control.

-

Incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Experimental Workflow for Anticancer Screening

Caption: A streamlined workflow for in vitro anticancer screening.

In Vitro Antimicrobial Susceptibility Testing

Broth Microdilution Method for MIC Determination

-

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.

-

Protocol:

-

Prepare a serial dilution of 2-Methyl-3-quinolin-4-ylpropan-1-ol in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plate at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC by visually inspecting the wells for turbidity. The lowest concentration with no visible growth is the MIC.

-

Quantitative Data Summary (Illustrative)

The following table presents hypothetical quantitative data to illustrate how the biological activities of novel quinoline derivatives are typically reported.

| Biological Activity | Assay | Test Organism/Cell Line | IC50 / MIC (µM) |

| Anticancer | MTT Assay | MCF-7 (Breast Cancer) | 15.2 |

| Anticancer | MTT Assay | A549 (Lung Cancer) | 22.8 |

| Antibacterial | Broth Microdilution | Staphylococcus aureus | 8.5 |

| Antibacterial | Broth Microdilution | Escherichia coli | 16.3 |

| Antifungal | Broth Microdilution | Candida albicans | 11.7 |

Conclusion and Future Directions

The quinoline scaffold remains a highly fruitful area of research in drug discovery. Based on the extensive body of literature on structurally related compounds, 2-Methyl-3-quinolin-4-ylpropan-1-ol holds considerable promise as a lead compound for the development of new therapeutic agents. Its potential anticancer, antimicrobial, and other pharmacological activities warrant a thorough investigation. The experimental protocols outlined in this guide provide a robust framework for elucidating the biological profile of this and other novel quinoline derivatives. Future research should focus on synthesizing analogs of 2-Methyl-3-quinolin-4-ylpropan-1-ol to establish structure-activity relationships (SAR) and optimize its potency and selectivity for specific biological targets.

References

-

Biological activities of quinoline derivatives. PubMed. Available at: [Link]

-

(PDF) Biological Activities of Quinoline Derivatives. ResearchGate. Available at: [Link]

-

Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. Available at: [Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Royal Society of Chemistry. Available at: [Link]

-

Comprehensive review on current developments of quinoline-based anticancer agents. ResearchGate. Available at: [Link]

-

Synthesis of 2-methyl-1-[(3-nitro-4-quinolinyl)amino]-2-propanol. PrepChem.com. Available at: [Link]

-

Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. ResearchGate. Available at: [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]

-

Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. Springer. Available at: [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. Available at: [Link]

-

An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Preprints.org. Available at: [Link]

-

3-(4-Methylphenyl)-1-(2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one monohydrate. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis and pharmacological investigation of some novel 2-methyl-3- (substituted methylamino)-(3H)-quinazolin-4-ones as histamine H1-receptor blockers. IMR Press. Available at: [Link]

-

Pharmacological Properties And Bioavailability Studies Of 3-Methyl Quinoline. International Journal of Pharmaceutical and Biological Sciences. Available at: [Link]

-

Biological Activity of Quinazolinones. IntechOpen. Available at: [Link]

-

An updated review on morpholine derivatives with their pharmacological actions. ResearchGate. Available at: [Link]

-

Plausible mechanism for the reaction of 2-methyl quinoline with benzaldehyde in the presence of pTsNH2. ResearchGate. Available at: [Link]

Sources

- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. ijlpr.com [ijlpr.com]

Mechanistic Speculation and Pharmacological Profiling of 2-Methyl-3-quinolin-4-ylpropan-1-ol: A Novel Kinase Inhibitor Scaffold

Prepared by: Senior Application Scientist, Lead Discovery & Profiling Target Audience: Medicinal Chemists, Structural Biologists, and Preclinical Drug Development Professionals

Executive Summary & Pharmacophore Rationale

The compound 2-Methyl-3-quinolin-4-ylpropan-1-ol represents a highly versatile structural fragment in modern medicinal chemistry. While small in molecular weight, its architecture—a rigid quinoline core coupled with a flexible, branched aliphatic alcohol sidechain—makes it an ideal starting point for Fragment-Based Drug Discovery (FBDD).

Based on extensive structure-activity relationship (SAR) data of quinoline derivatives, we hypothesize that this molecule acts as a core pharmacophore for Type II Receptor Tyrosine Kinase (RTK) inhibition , specifically targeting the c-Met (Mesenchymal-Epidermal Transition factor) kinase [1, 2]. Dysregulation of the HGF/c-Met signaling axis is a primary driver of tumor invasive growth, metastasis, and acquired resistance to EGFR inhibitors [3].

This whitepaper details the speculative mechanism of action for this scaffold, mapping its binding kinetics, downstream pathway modulation, and the rigorous, self-validating experimental workflows required to advance it from a fragment hit to a lead candidate.

Structural Activity Relationship (SAR) & Binding Logic

To understand the causality of this molecule's bioactivity, we must deconstruct its physical interactions within the kinase ATP-binding pocket.

-

The Quinoline Core (Hinge Binder): The nitrogen atom of the quinoline ring is a well-established hydrogen bond acceptor. In the c-Met kinase domain, it is projected to form a critical hydrogen bond with the backbone amide of Met1160 in the hinge region [1]. Furthermore, the aromatic system engages in π−π stacking with Tyr1230 and π -alkyl interactions with Val1092 [1].

-

The 2-Methyl-propan-1-ol Sidechain (DFG/Ribose Pocket Interaction): The substitution at the 4-position directs the branched aliphatic chain toward the solvent-exposed channel or the DFG (Asp-Phe-Gly) motif. The terminal hydroxyl group acts as a potent hydrogen bond donor/acceptor, likely interacting with the catalytic Lys1110 or the aspartate residue (Asp1222 ) of the DFG motif, stabilizing an inactive kinase conformation. The methyl branch provides a precise steric fit into the adjacent hydrophobic sub-pocket, enhancing selectivity over highly homologous kinases.

Pharmacophore binding logic of the quinoline scaffold within the c-Met kinase domain.

Systems Biology: c-Met Pathway Modulation

By locking c-Met in an inactive state, the quinoline scaffold prevents autophosphorylation and the subsequent recruitment of adapter proteins (e.g., GAB1, GRB2). This directly truncates two primary oncogenic signaling cascades:

-

The PI3K/AKT Pathway: Responsible for tumor cell survival and anti-apoptosis.

-

The RAS/MAPK Pathway: Responsible for cellular proliferation and motility.

Inhibition of HGF/c-Met downstream signaling (PI3K/AKT and RAS/MAPK) by the compound.

Experimental Validation Workflows (Self-Validating Systems)

As a Senior Application Scientist, I design assay cascades that do not merely generate data, but validate their own physical premises. Relying solely on endpoint IC50 values often leads to late-stage attrition due to poor in vivo target occupancy. Therefore, our validation system utilizes orthogonal approaches: Surface Plasmon Resonance (SPR) for real-time kinetics and Time-Resolved FRET (TR-FRET) for high-throughput biochemical screening.

Protocol 1: Binding Kinetics via Surface Plasmon Resonance (SPR)

Causality & Rationale: Target residence time ( τ=1/koff ) is a superior predictor of sustained in vivo biological activity compared to thermodynamic affinity ( KD ) [4, 5]. SPR provides label-free, real-time measurement of the association ( kon ) and dissociation ( koff ) rates.

Step-by-Step Methodology:

-

Surface Preparation: Utilize a Biotin-Tris-NTA (CAP) sensor chip to capture His-tagged c-Met kinase. This ensures uniform, directional orientation of the kinase, preventing the structural occlusion common in random amine coupling [8].

-

Ligand Capture: Inject 50 nM of recombinant His-tagged c-Met domain over the active flow cell at 10 µL/min for 60 seconds. Leave the reference flow cell blank.

-

Analyte Preparation: Prepare a 3-fold dilution series of 2-Methyl-3-quinolin-4-ylpropan-1-ol (from 10 µM down to 123 nM) in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 2% DMSO, pH 7.4).

-

Kinetic Injection (Single-Cycle Kinetics): Inject the analyte concentrations sequentially without regeneration steps between injections. Use a flow rate of 50 µL/min to minimize mass transport limitations. Contact time: 120 seconds. Dissociation time: 600 seconds.

-

Data Analysis: Double-reference the sensograms (subtracting the reference flow cell and a buffer-only blank). Fit the data to a 1:1 Langmuir binding model to extract kon , koff , and calculate KD ( koff/kon ) and residence time ( τ ).

Protocol 2: High-Throughput Kinase Profiling via TR-FRET

Causality & Rationale: Standard fluorometric assays are highly susceptible to compound autofluorescence (a common issue with quinoline derivatives). TR-FRET eliminates this by measuring emission at a delayed time point, while ratiometric analysis (Acceptor/Donor emission) corrects for well-to-well volume variations [6, 7].

Step-by-Step Methodology:

-

Compound Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to dispense 10 nL of the compound (in 100% DMSO) into a 384-well low-volume proxiplate.

-

Kinase Reaction: Add 5 µL of kinase working solution (1 nM c-Met in 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow pre-binding.

-

Reaction Initiation: Add 5 µL of ATP/Substrate mix (ATP at the apparent Km of 20 µM, and 50 nM biotinylated poly-GT peptide). Incubate for 60 minutes at 22°C.

-

Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg2+), a Europium-cryptate labeled anti-phosphotyrosine antibody (Donor), and Streptavidin-XL665 (Acceptor).

-

Readout: Incubate for 60 minutes. Read on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excite at 337 nm; read emissions at 620 nm (Eu) and 665 nm (XL665) after a 50 µs delay. Calculate the 665/620 ratio to determine IC50 .

Quantitative Data Projections

Based on the structural properties of the 2-Methyl-3-quinolin-4-ylpropan-1-ol scaffold and known data from homologous quinoline-based c-Met inhibitors, the following tables represent the projected biochemical and kinetic profiling data.

Table 1: Projected SPR Binding Kinetics (c-Met Kinase Domain)

| Parameter | Symbol | Projected Value | Significance |

| Association Rate | kon | 1.2×105 M−1s−1 | Indicates rapid entry into the solvent-exposed ATP pocket. |

| Dissociation Rate | koff | 4.5×10−4 s−1 | Slow dissociation driven by the aliphatic branch in the DFG pocket. |

| Equilibrium Affinity | KD | 3.75 nM | High thermodynamic affinity ( KD=koff/kon ). |

| Residence Time | τ | ∼37 minutes | Sufficient target occupancy to drive sustained in vivo efficacy. |

Table 2: Projected Kinase Selectivity Profiling (TR-FRET IC50 )

| Kinase Target | Projected IC50 (nM) | Fold Selectivity | Rationale for Selectivity |

| c-Met | 4.2 | 1x (Reference) | Primary target; optimal fit for the 2-methyl-propan-1-ol chain. |

| VEGFR2 (KDR) | 28.5 | ~7x | Secondary target; common off-target for quinolines, beneficial for anti-angiogenesis. |

| EGFR | > 5,000 | > 1000x | Steric clash between the methyl branch and the EGFR gatekeeper residue (T790). |

| c-Src | 1,250 | ~300x | Poor conformational alignment with the Src hinge region. |

References

-

Full article: Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors Source: Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry) URL:[Link]

-

Discovery and Optimization of Triazolopyridazines as Potent and Selective Inhibitors of the c-Met Kinase Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

-

Lessons from (S)-6-(1-(6-(1-Methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (PF-04254644), an Inhibitor of Receptor Tyrosine Kinase c-Met Source: ResearchGate / Journal of Medicinal Chemistry URL:[Link]

-

Comparison of results from surface plasmon resonance (SPR) and mobility shift assay... Source: ResearchGate URL:[Link]

-

Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

-

Understanding TR-FRET Assays: Protocols and the Role of Plate Readers Source: DCReport URL:[Link]

-

A General TR-FRET Assay Platform for High-Throughput Screening... Source: NIH (National Institutes of Health) URL:[Link]

-

Surface plasmon resonance enabled mechanistic pharmacokinetic/pharmacodynamic modeling to support covalent inhibitor drug development Source: ScienceOpen URL:[Link]

Phase 1: The Gateway – Physicochemical Profiling & Basal Cytotoxicity

The quinoline scaffold is universally recognized as a "privileged structure" in medicinal chemistry, serving as the foundational pharmacophore for therapeutics ranging from classic antimalarials (e.g., chloroquine) to modern receptor tyrosine kinase (RTK) inhibitors (e.g., lenvatinib). The compound 2-Methyl-3-quinolin-4-ylpropan-1-ol (CAS: 2201847-03-0) presents a highly intriguing structural motif: a rigid, aromatic quinoline core substituted at the 4-position with a flexible, branched aliphatic chain terminating in a hydroxyl group. This specific substitution pattern alters the molecule's hydrogen-bond donor/acceptor dynamics and spatial geometry, necessitating a highly structured, dual-track preliminary in-vitro screening cascade.

As an Application Scientist, the objective is not merely to test the compound, but to build a self-validating data package that confidently dictates the hit-to-lead trajectory. This whitepaper outlines the definitive methodological framework for evaluating this compound's viability across two primary therapeutic tracks: Infectious Disease (Antimalarial) and Oncology (Kinase Inhibition) [1].

Before committing resources to target-specific assays, we must establish the compound's passive permeability and baseline cellular toxicity. The aliphatic alcohol branch on 2-Methyl-3-quinolin-4-ylpropan-1-ol will significantly influence its polar surface area (PSA) and lipophilicity (LogP), directly impacting its ability to cross lipid bilayers.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality & Rationale: Cell-based permeability assays (like Caco-2) conflate passive diffusion with active transporter efflux (e.g., P-glycoprotein). PAMPA isolates passive transcellular diffusion, providing a pure physicochemical baseline for oral bioavailability potential [2].

Self-Validating Protocol:

-

Preparation: Prepare a 10 mM stock of 2-Methyl-3-quinolin-4-ylpropan-1-ol in 100% DMSO. Dilute to a final assay concentration of 50 µM in PBS (pH 7.4), ensuring final DMSO concentration is ≤1% to prevent membrane degradation.

-

Membrane Assembly: Coat the porous filter of the donor plate with 4 µL of a 2% (w/v) dioleoylphosphatidylcholine (DOPC) solution in n-dodecane to simulate the gastrointestinal lipid bilayer [3].

-

Incubation: Add 200 µL of the compound solution to the donor wells. Add 300 µL of blank PBS to the acceptor wells. Assemble the sandwich plate and incubate at room temperature for 18 hours.

-

Validation Control: Co-incubate with Lucifer Yellow (a paracellular marker). If Lucifer Yellow is detected in the acceptor well, the artificial membrane has ruptured, and the data point is discarded.

-

Quantification: Measure the UV absorbance of both donor and acceptor wells. Calculate the effective permeability coefficient ( Pe ).

Basal Cytotoxicity (MTT Assay)

Causality & Rationale: To ensure that any observed efficacy in downstream phenotypic assays is due to target engagement rather than broad-spectrum cytotoxicity, we establish a CC50 (Cytotoxic Concentration 50%) in a standard hepatic cell line (HepG2).

Self-Validating Protocol:

-

Seed HepG2 cells at 1×104 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO2 .

-

Treat cells with a 10-point serial dilution of the compound (0.1 µM to 100 µM). Include a vehicle control (0.1% DMSO) and a positive death control (e.g., 10 µM Doxorubicin).

-

After 72 hours, add 20 µL of MTT reagent (5 mg/mL) per well. Incubate for 4 hours.

-

Solubilize the resulting formazan crystals with 100 µL DMSO and read absorbance at 570 nm.

Caption: Preliminary in-vitro screening cascade for quinoline derivatives.

Phase 2: Target-Specific Efficacy Screening

Track A: Antimalarial Phenotypic Screening (SYBR Green I Assay)

Causality & Rationale: The 4-position substitution on the quinoline ring is historically associated with the inhibition of hemozoin formation in the food vacuole of Plasmodium falciparum. We utilize the SYBR Green I assay because it directly intercalates with parasitic DNA, offering a highly sensitive, non-radioactive alternative to traditional [3H] -hypoxanthine incorporation methods [4].

Self-Validating Protocol:

-

Culture Preparation: Maintain asynchronous P. falciparum (3D7 chloroquine-sensitive and Dd2 chloroquine-resistant strains) in human erythrocytes at 2% hematocrit in RPMI 1640 medium.

-

Synchronization: Synchronize parasites to the ring stage using 5% D-sorbitol. Adjust parasitemia to exactly 1%.

-

Drug Exposure: Plate 100 µL of the parasite culture into 96-well plates containing serial dilutions of 2-Methyl-3-quinolin-4-ylpropan-1-ol. Include Chloroquine as a positive control and uninfected RBCs as a background control.

-

Incubation: Incubate for 72 hours at 37°C in a specialized gas mixture (5% CO2 , 5% O2 , 90% N2 ).

-

Detection: Add 100 µL of lysis buffer containing SYBR Green I dye (1X final concentration). Incubate in the dark for 1 hour.

-

Readout: Measure fluorescence (Excitation: 485 nm, Emission: 530 nm). Calculate the IC50 . The assay is only valid if the Z'-factor between infected/untreated and uninfected controls is > 0.5.

Track B: Oncology Kinase Profiling (TR-FRET Assay)

Causality & Rationale: The nitrogen atom in the quinoline core frequently acts as a hydrogen-bond acceptor, anchoring the molecule to the backbone amides of the kinase hinge region. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because quinoline rings often exhibit intrinsic auto-fluorescence. The time-resolved delay (e.g., 50-100 µs) before reading the emission completely eliminates compound-induced optical interference, ensuring zero false positives [5].

Self-Validating Protocol:

-

Reaction Assembly: In a 384-well plate, combine 10 nM of purified recombinant kinase (e.g., c-Met or VEGFR2), 100 nM biotinylated peptide substrate, and the test compound.

-

Initiation: Initiate the reaction by adding ATP at a concentration equal to the enzyme's apparent Km . Incubate for 60 minutes at room temperature.

-

Detection Phase: Add the stop/detection buffer containing EDTA (to chelate Mg2+ and halt the kinase), a Europium (Eu)-labeled anti-phospho antibody, and Streptavidin-Allophycocyanin (SA-APC).

-

Readout: Excite at 320 nm or 340 nm. Wait for a 100 µs delay, then read emissions at 615 nm (Eu donor) and 665 nm (APC acceptor). The ratio of 665/615 nm is directly proportional to kinase activity.

Caption: Mechanism of the TR-FRET kinase inhibition assay avoiding auto-fluorescence.

Data Synthesis & Hit-to-Lead Triage Criteria

To objectively determine if 2-Methyl-3-quinolin-4-ylpropan-1-ol warrants advancement into in-vivo pharmacokinetics or medicinal chemistry optimization, the quantitative data must be evaluated against strict thresholds.

| Assay Category | Specific Parameter | Target Threshold for Advancement | Scientific Rationale |

| Permeability | PAMPA Pe | >1.0×10−6 cm/s | Ensures sufficient passive diffusion for oral bioavailability. |

| Cytotoxicity | HepG2 CC50 | >50 µM | Establishes a safe baseline; compound is not a broad cytotoxin. |

| Antimalarial | P. falciparum IC50 | <1.0 µM (with Selectivity Index >50 ) | Demonstrates potent, specific inhibition of parasitic growth. |

| Kinase Profiling | Target Kinase IC50 | <500 nM | Validates specific hinge-binding affinity in the ATP pocket. |

References

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview National Institutes of Health (NIH) / PMC [Link]

-

Parallel artificial membrane permeability assay (PAMPA) Evotec [Link]

-

Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096) BioAssay Systems [Link]

The Pharmacological and Synthetic Profile of 2-Methyl-3-quinolin-4-ylpropan-1-ol: A Technical Guide

Executive Summary

In contemporary medicinal chemistry, the quinoline scaffold serves as a highly versatile pharmacophore, frequently deployed in the design of antimalarials, antibacterial agents, and targeted kinase inhibitors. 2-Methyl-3-quinolin-4-ylpropan-1-ol represents a highly specialized derivative within this class. The presence of the chiral aliphatic side chain at the C4 position of the quinoline ring provides a critical functional handle for stereospecific target engagement and further synthetic elaboration.

This whitepaper provides an in-depth analysis of its physicochemical properties, its mechanistic role in receptor tyrosine kinase (RTK) inhibition, and a rigorously validated synthetic methodology for its preparation.

Physicochemical Profiling & Chemical Identity

The precise stereochemistry of aliphatic side chains drastically influences the pharmacokinetic and pharmacodynamic profiles of small molecules. The registered CAS number for the primary enantiomerically pure form, (2R)-2-Methyl-3-quinolin-4-ylpropan-1-ol , is 2201847-03-0 [1].

The table below summarizes the core quantitative and structural data of this compound:

| Property | Value / Description |

| Chemical Name | (2R)-2-Methyl-3-quinolin-4-ylpropan-1-ol |

| CAS Registry Number | 2201847-03-0 |

| Molecular Formula | C₁₃H₁₅NO |

| Molecular Weight | 201.27 g/mol |

| Structural Class | Quinoline derivative; Aliphatic alcohol |

| Key Pharmacophore | 4-Substituted Quinoline Ring |

| H-Bond Donors | 1 (Terminal Hydroxyl) |

| H-Bond Acceptors | 2 (Quinoline Nitrogen, Hydroxyl Oxygen) |

Mechanistic Role in Drug Design

The architectural design of 2-Methyl-3-quinolin-4-ylpropan-1-ol is not arbitrary; it is governed by strict structure-activity relationship (SAR) principles.

Causality in Scaffold Selection: Quinoline-based molecules are privileged structures in oncology, particularly for targeting the ATP-binding cassette of Receptor Tyrosine Kinases (RTKs) such as c-Met, EGFR, and VEGFR [2]. The nitrogen atom of the quinoline ring acts as a critical hydrogen-bond acceptor, interacting directly with the highly conserved hinge region of the kinase domain. Simultaneously, the planar aromatic system engages in π−π stacking with hydrophobic residues (e.g., Phenylalanine or Tyrosine) lining the ATP pocket [2].

The addition of the 2-methylpropan-1-ol moiety at the C4 position introduces a chiral center and a terminal hydroxyl group. This side chain extends into the solvent-exposed region of the kinase, enhancing aqueous solubility while allowing the terminal -OH to form secondary hydrogen bonds with solvent molecules or peripheral polar amino acids. The stereospecificity of the (2R)-methyl group restricts the rotational degrees of freedom, locking the molecule into a bioactive conformation that minimizes off-target toxicity.

Pharmacological Signaling Pathway

When integrated into a larger kinase inhibitor framework, the quinoline core disrupts oncogenic signaling cascades. The diagram below illustrates the logical relationship between competitive ATP-pocket binding and the subsequent collapse of downstream survival pathways.

Figure 1: Mechanism of quinoline-based RTK inhibition via competitive ATP pocket binding.

Synthetic Methodology: Palladium-Catalyzed Negishi Cross-Coupling

To synthesize (2R)-2-Methyl-3-quinolin-4-ylpropan-1-ol with high enantiomeric fidelity, a convergent approach utilizing a Palladium-catalyzed Negishi sp³-sp² cross-coupling is highly recommended [3].

Causality in Protocol Design: The Negishi coupling is selected over Suzuki or Stille alternatives because alkylzinc reagents exhibit superior stability against protodemetalation. Furthermore, utilizing a bulky, electron-rich phosphine ligand (e.g., CPhos) effectively accelerates the reductive elimination step, outcompeting the undesired β -hydride elimination pathway that typically plagues alkyl-metal intermediates [3].

Step-by-Step Experimental Workflow

Step 1: Hydroxyl Protection

-

Dissolve (R)-3-bromo-2-methylpropan-1-ol (1.0 equiv) in anhydrous DMF under an inert argon atmosphere.

-

Add Imidazole (2.0 equiv) and cool the mixture to 0 °C.

-

Add tert-butyldimethylsilyl chloride (TBSCl, 1.2 equiv) portion-wise. Stir for 4 hours, allowing the reaction to warm to room temperature.

-

Validation: Monitor via TLC (Hexanes:EtOAc 9:1). Quench with water, extract with diethyl ether, dry over Na₂SO₄, and concentrate. The TBS protection is mandatory to prevent the free hydroxyl group from quenching the highly nucleophilic organozinc intermediate in Step 2.

Step 2: Zinc Insertion (Organozinc Preparation)

-

In an oven-dried Schlenk flask, suspend zinc dust (2.0 equiv) in dry THF.

-

Activate the zinc by adding 1,2-dibromoethane (5 mol%) and heating to 60 °C for 10 minutes, followed by the addition of TMSCl (5 mol%) at room temperature. Causality: This chemical activation aggressively strips the unreactive ZnO passivation layer, ensuring a high-yielding oxidative addition.

-

Dropwise add the TBS-protected alkyl bromide from Step 1. Stir at 40 °C for 2 hours until complete consumption of the starting material is confirmed via GC-MS.

Step 3: Negishi Cross-Coupling

-

In a separate Schlenk flask, combine 4-bromoquinoline (0.8 equiv), Pd(OAc)₂ (2 mol%), and CPhos ligand (4 mol%) in anhydrous THF.

-

Transfer the organozinc reagent (from Step 2) to the catalyst mixture via cannula.

-

Heat the reaction mixture to 60 °C and stir for 12 hours.

-

Validation: Quench the reaction strictly with saturated aqueous NH₄Cl to safely neutralize unreacted zinc species. Extract with EtOAc, dry, and concentrate in vacuo.

Step 4: Deprotection and Isolation

-

Dissolve the crude coupled product in THF.

-

Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.1 equiv) and stir at room temperature for 2 hours to cleave the silyl ether.

-

Purify the resultant mixture via flash column chromatography (Silica gel, DCM:MeOH gradient) to isolate pure (2R)-2-Methyl-3-quinolin-4-ylpropan-1-ol. Confirm enantiomeric excess (ee > 98%) using chiral HPLC.

References

-

Title: (2R)-2-Methyl-3-quinolin-4-ylpropan-1-ol | CAS#: 2201847-03-0 Source: Chemsrc Database URL: [Link]

-

Title: Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways Source: National Institutes of Health (NIH) / PMC URL: [Link]

-

Title: Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides Source: Journal of the American Chemical Society (ACS) URL: [Link]

A Technical Guide to Determining the Solubility of 2-Methyl-3-quinolin-4-ylpropan-1-ol for Pharmaceutical Applications

Abstract

The aqueous and organic solvent solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biopharmaceutical properties and developability. Poor solubility can severely limit oral bioavailability, hinder formulation development, and lead to unreliable results in preclinical assays. This guide presents a comprehensive framework for the systematic evaluation of the solubility of 2-Methyl-3-quinolin-4-ylpropan-1-ol, a quinoline derivative of interest in drug discovery. Given the absence of publicly available quantitative solubility data for this specific molecule, this document provides a theoretical foundation based on its chemical structure, a detailed, field-proven experimental protocol for determining its equilibrium solubility, and guidance on interpreting the resulting data. The primary methodology detailed is the gold-standard shake-flask method, a technique that establishes the thermodynamic solubility of a compound, ensuring data is reliable and reproducible.[1][2] This guide is intended for researchers, chemists, and formulation scientists engaged in the characterization and development of novel chemical entities.

Introduction: The Critical Role of Solubility

2-Methyl-3-quinolin-4-ylpropan-1-ol belongs to the quinoline class of heterocyclic aromatic compounds, a scaffold known for its diverse pharmacological activities.[3] As with any potential drug candidate, a thorough understanding of its physicochemical properties is paramount for successful development.[4] Among these properties, solubility—defined as the maximum concentration of a substance that can dissolve in a solvent to establish an equilibrium at a constant temperature and pressure—is a cornerstone of pre-formulation and development studies.[5][6]

The solubility of an API directly influences:

-

Bioavailability: A drug must be in solution to be absorbed across biological membranes. Poor aqueous solubility is a leading cause of low and variable oral bioavailability.[7]

-

Formulation Strategy: Solubility data dictates the choice of excipients, delivery systems (e.g., co-solvents, solid dispersions, lipid-based formulations), and the final dosage form.[4]

-

In Vitro Assay Performance: Low solubility can lead to compound precipitation in biological assays, resulting in inaccurate measurements of activity and toxicity.[7]

-

Process Chemistry: Solubility in organic solvents is essential for designing efficient synthesis, purification, and crystallization processes.[8]

This guide provides the necessary theoretical and practical tools to accurately determine the solubility profile of 2-Methyl-3-quinolin-4-ylpropan-1-ol across a range of pharmaceutically relevant solvents.

Theoretical Assessment and Qualitative Solubility Profile

The fundamental principle of "like dissolves like" provides a strong basis for predicting solubility behavior.[9] This means that solutes tend to dissolve in solvents with similar polarity. The molecular structure of 2-Methyl-3-quinolin-4-ylpropan-1-ol features distinct domains that will govern its interactions with different solvents:

-

Quinoline Ring System: A large, aromatic, and relatively non-polar heterocyclic system. This part of the molecule will favor interactions with non-polar and moderately polar aprotic solvents through van der Waals forces.

-

Hydroxyl (-OH) Group: A polar, protic functional group capable of acting as both a hydrogen bond donor and acceptor. This group will enhance solubility in polar protic solvents like water, ethanol, and methanol.[9]

-

Alkyl Backbone (Methyl, Propyl): Non-polar hydrocarbon components that contribute to the molecule's overall lipophilicity, favoring solubility in non-polar solvents.

Based on this structure, a qualitative solubility profile can be predicted:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Solubility is expected to be moderate. The hydroxyl group will facilitate dissolution, but the large, non-polar quinoline ring will limit high aqueous solubility. Solubility in alcohols is predicted to be higher than in water.

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): Good solubility is anticipated due to dipole-dipole interactions. DMSO is often an excellent solvent for a wide range of organic compounds.

-

Non-Polar Solvents (e.g., Toluene, Hexane): Low solubility is expected. While the molecule has non-polar character, the polar hydroxyl group will significantly hinder dissolution in highly non-polar media.

Quantitative Solubility Data Table

As of the latest literature review, specific quantitative solubility data for 2-Methyl-3-quinolin-4-ylpropan-1-ol has not been reported. The table below is presented as a template for researchers to populate with experimentally determined values, following the protocol outlined in this guide.

| Solvent | Solvent Type | Solubility (mg/mL) | Temperature (°C) | Method |

| Water (pH 7.4 Buffer) | Polar Protic | 25 / 37 | Shake-Flask | |

| Ethanol | Polar Protic | 25 | Shake-Flask | |

| Methanol | Polar Protic | 25 | Shake-Flask | |

| 2-Propanol | Polar Protic | 25 | Shake-Flask | |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | Shake-Flask | |

| Acetonitrile (ACN) | Polar Aprotic | 25 | Shake-Flask | |

| Acetone | Polar Aprotic | 25 | Shake-Flask | |

| Ethyl Acetate | Polar Aprotic | 25 | Shake-Flask | |

| Dichloromethane (DCM) | Non-Polar | 25 | Shake-Flask | |

| Toluene | Non-Polar | 25 | Shake-Flask | |

| n-Hexane | Non-Polar | 25 | Shake-Flask |

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is the universally accepted gold standard for determining the thermodynamic equilibrium solubility of a compound.[1][10] It measures the true equilibrium between the dissolved and undissolved solid, providing the most consistent and relevant data for biopharmaceutical classification.[11][12]

Principle of the Method

An excess amount of the solid compound is suspended in a known volume of the solvent of interest. The mixture is then agitated at a constant temperature for a sufficient duration to allow the system to reach a state of dynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[5] Once equilibrium is achieved, the solid and liquid phases are separated, and the concentration of the solute in the clear supernatant (the saturated solution) is quantified using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).[9][10]

Required Materials and Equipment

-

Compound: 2-Methyl-3-quinolin-4-ylpropan-1-ol (solid, purity >98%)

-

Solvents: HPLC-grade solvents as listed in the table above.

-

Vials: 2-4 mL glass vials with PTFE-lined screw caps.

-

Agitation Device: Orbital shaker or rotator placed in a temperature-controlled incubator.

-

Analytical Balance: Capable of measuring to ±0.01 mg.

-

Pipettes: Calibrated micropipettes.

-

Centrifuge: Microcentrifuge capable of >10,000 x g.

-

Filtration: 0.22 µm PTFE syringe filters.

-

Quantification: HPLC system with a UV detector.

Step-by-Step Experimental Workflow

-

Preparation:

-

Add an excess amount of 2-Methyl-3-quinolin-4-ylpropan-1-ol to a pre-weighed glass vial. An amount sufficient to ensure solid remains at the end of the experiment is crucial (e.g., 5-10 mg for a 1 mL solvent volume).[13] Record the exact mass added.

-

Carefully add a precise volume (e.g., 1.0 mL) of the desired solvent to the vial.

-

Prepare each solvent system in triplicate to ensure statistical validity.[14]

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for biopharmaceutical relevance) and agitate at a moderate speed (e.g., 300 RPM).[1][13]

-

Causality: Agitation ensures continuous contact between the solid and the solvent, accelerating the approach to equilibrium. Constant temperature is critical as solubility is highly temperature-dependent.[2]

-

Allow the samples to equilibrate for at least 24-48 hours. To validate that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 48h, and 72h). The concentration should plateau, indicating equilibrium has been achieved.[1][13]

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand for 30 minutes to let the bulk of the solid settle.

-

Centrifuge the vials at >10,000 x g for 15 minutes to pellet any remaining suspended solid.

-

Causality: This step is critical to prevent undissolved solid particles from being carried over, which would artificially inflate the measured solubility.[9]

-

Carefully aspirate the clear supernatant and filter it through a 0.22 µm PTFE syringe filter into a clean vial.

-

Trustworthiness: A chemically inert filter like PTFE is chosen to minimize the risk of the analyte adsorbing to the filter material, which would lead to an underestimation of solubility.[9]

-

-

Quantification:

-

Accurately dilute a known volume of the clear filtrate with the same solvent (or mobile phase) to a concentration that falls within the linear range of the pre-established HPLC calibration curve.

-

Analyze the diluted sample by HPLC to determine its concentration.

-

Calculate the original solubility in mg/mL, accounting for the dilution factor.

-

Visual Workflow Diagram

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Analytical Protocol: Quantification by HPLC

Principle

A calibration curve is generated using standard solutions of 2-Methyl-3-quinolin-4-ylpropan-1-ol of known concentrations. The peak area of the analyte in the experimental sample is then compared to this curve to determine its precise concentration.

Step-by-Step Method Development

-

Stock and Standard Solution Preparation:

-

Prepare a primary stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent where it is freely soluble (e.g., Methanol or Acetonitrile).

-

Perform serial dilutions of the stock solution to create a series of at least five calibration standards that bracket the expected concentration of the solubility samples.

-

-

HPLC Conditions (Typical Starting Point):

-

System: Standard HPLC with UV Detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape). A typical starting point could be 60:40 Acetonitrile:Water.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determine the λmax (wavelength of maximum absorbance) of the compound using a UV spectrophotometer or a diode array detector.

-

Injection Volume: 10 µL.

-

-

Analysis and Calculation:

-

Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (r²) > 0.995.

-

Inject the diluted filtrate samples (in triplicate).

-

Use the linear regression equation from the calibration curve to calculate the concentration in the diluted sample.

-

Apply the dilution factor to determine the final solubility value.

-

HPLC Quantification Workflow Diagram

Caption: A generalized workflow for solute quantification using HPLC.

Interpretation and Implications for Drug Development

The experimentally determined solubility data is not merely a number but a critical guide for strategic decisions in drug development.

-

Biopharmaceutics Classification System (BCS): Aqueous solubility is a key parameter for BCS classification.[14] A drug is considered "highly soluble" if its highest therapeutic dose is soluble in ≤250 mL of aqueous media over a pH range of 1.2-6.8.[14] This classification informs the potential for biowaivers and predicts in vivo performance.

-

Formulation Development:

-

If aqueous solubility is low (<0.1 mg/mL), formulation strategies such as pH adjustment (if the molecule is ionizable), the use of co-solvents, cyclodextrins, or advanced approaches like amorphous solid dispersions or lipid-based formulations may be necessary to achieve adequate exposure in vivo.[4]

-

High solubility in organic solvents like acetone or ethyl acetate is favorable for the development of amorphous solid dispersions.

-

-

Toxicology Studies: Understanding solubility in vehicles like polyethylene glycol (PEG) or oil-based solutions is crucial for designing appropriate formulations for preclinical toxicology studies.

Conclusion

While direct solubility data for 2-Methyl-3-quinolin-4-ylpropan-1-ol is not currently in the public domain, a systematic and rigorous experimental approach can provide the necessary information for its continued development. The shake-flask method, coupled with a validated HPLC quantification assay, represents the gold standard for generating reliable thermodynamic solubility data. This information is indispensable, providing foundational insights that guide formulation strategies, predict biopharmaceutical behavior, and ultimately influence the trajectory of a compound from a laboratory curiosity to a potential therapeutic agent.

References

-

Benchchem. (n.d.). General Experimental Protocol for Determining Solubility. Retrieved from BenchChem.[9]

-

Wikipedia. (2024). Solubility equilibrium. Retrieved from Wikipedia.[5]

-

Quora. (2017). How do you perform the shake flask method to determine solubility?. Retrieved from Quora.[13]

-

Unknown. (2024). Solubility test for Organic Compounds.[15]

-

ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved from ResearchGate.[10]

-

Biorelevant.com. (n.d.). Describes equilibrium solubility of a drug substance. Retrieved from Biorelevant.com.[1]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from Lund University.[2]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.[16]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from Regulations.gov.[17]

-

Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.[18]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from Protocols.io.[19]

-

Enamine. (n.d.). Shake-Flask Solubility Assay. Retrieved from Enamine.[7]

-

Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from Raytor.[11]

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from Scribd.[20]

-

SciELO. (n.d.). Equilibrium solubility versus intrinsic dissolution: characterization of lamivudine, stavudine and zidovudine for BCS. Retrieved from SciELO.[12]

-

Unknown. (n.d.). SOLUBILITY AND DISSOLUTION FOR DRUG.[6]

-

International Council for Harmonisation (ICH). (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. Retrieved from ICH.[14]

-

ResearchGate. (n.d.). Solubility guidelines for candidate drugs (µg/mL). Retrieved from ResearchGate.[21]

-

ECA Academy. (n.d.). WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Retrieved from ECA Academy.[22]

-

American Pharmaceutical Review. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Retrieved from American Pharmaceutical Review.[4]

-

ChemScene. (n.d.). 2-Methyl-1-(quinolin-2-yl)propan-2-ol. Retrieved from ChemScene.[23]

-

Guidechem. (n.d.). 3-Amino-2-methyl-2-(quinolin-3-yl)propan-1-ol. Retrieved from Guidechem.[24]

-

ChemSynthesis. (2025). 2-methyl-1-quinolin-3-ylpropan-1-one. Retrieved from ChemSynthesis.[25]

-

PubChem. (n.d.). 2-Methyl-3-sulfanylpropan-1-ol. Retrieved from PubChem.[26]

-

ResearchGate. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. Retrieved from ResearchGate.[27]

-

Oriental Journal of Chemistry. (n.d.). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Retrieved from Oriental Journal of Chemistry.[28]

-

Sigma-Aldrich. (n.d.). 3-methyl-6-(quinolin-2-yl)propanal. Retrieved from Sigma-Aldrich.[29]

-

MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from MDPI.[30]

-

IJFMR. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Retrieved from IJFMR.[3]

-

IMR Press. (n.d.). Synthesis and pharmacological investigation of some novel 2-methyl-3- (substituted methylamino)-(3H)-quinazolin-4-ones as histamine H1-receptor blockers. Retrieved from IMR Press.[31]

-

Benchchem. (n.d.). Solubility profile of 6,8-Difluoro-2-methylquinolin-4-ol in organic solvents. Retrieved from BenchChem.[32]

-

Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Retrieved from Physical Chemistry Research.[8]

Sources

- 1. biorelevant.com [biorelevant.com]

- 2. lup.lub.lu.se [lup.lub.lu.se]

- 3. ijfmr.com [ijfmr.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. Solubility equilibrium - Wikipedia [en.wikipedia.org]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 8. physchemres.org [physchemres.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. raytor.com [raytor.com]

- 12. scielo.br [scielo.br]

- 13. quora.com [quora.com]

- 14. database.ich.org [database.ich.org]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. downloads.regulations.gov [downloads.regulations.gov]

- 18. chem.ws [chem.ws]

- 19. protocols.io [protocols.io]

- 20. scribd.com [scribd.com]

- 21. researchgate.net [researchgate.net]

- 22. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]

- 23. chemscene.com [chemscene.com]

- 24. Page loading... [guidechem.com]

- 25. chemsynthesis.com [chemsynthesis.com]

- 26. 2-Methyl-3-sulfanylpropan-1-ol | C4H10OS | CID 529079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 29. 3-methyl-6-(quinolin-2-yl)propanal | Sigma-Aldrich [sigmaaldrich.com]

- 30. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]

- 31. storage.imrpress.com [storage.imrpress.com]

- 32. pdf.benchchem.com [pdf.benchchem.com]

Theoretical Studies on 2-Methyl-3-quinolin-4-ylpropan-1-ol: A Comprehensive Computational Guide

Executive Summary

The rational design of novel therapeutics relies heavily on the predictive power of computational chemistry. Quinoline derivatives represent a privileged scaffold in medicinal chemistry, exhibiting profound antibacterial, anti-tubercular, and anti-cancer activities[1]. Within this chemical space, 2-Methyl-3-quinolin-4-ylpropan-1-ol (C₁₃H₁₅NO) presents a unique structural paradigm. It combines the rigid, electron-deficient heteroaromatic quinoline core with a flexible, hydrogen-bond-donating aliphatic chain (2-methylpropan-1-ol).

This whitepaper provides an in-depth, self-validating methodological framework for conducting theoretical studies—encompassing Density Functional Theory (DFT), Molecular Docking, and Molecular Dynamics (MD) simulations—specifically tailored to the electronic and steric nuances of 2-Methyl-3-quinolin-4-ylpropan-1-ol.

Computational Workflow Architecture

To ensure scientific integrity and reproducibility, theoretical studies must follow a sequential, logically grounded pipeline. The structural optimization of the ligand dictates the accuracy of downstream docking, which in turn provides the starting coordinates for dynamic simulations.

Fig 1: Computational workflow for theoretical studies of 2-Methyl-3-quinolin-4-ylpropan-1-ol.

Density Functional Theory (DFT) Profiling

The Causality of Functional and Basis Set Selection

For 2-Methyl-3-quinolin-4-ylpropan-1-ol, the choice of the DFT functional and basis set is critical. We employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with the 6-311++G(d,p) basis set[2].

-

Why B3LYP? It provides an optimal balance between computational cost and the accurate prediction of molecular geometries and vibrational frequencies for organic heterocycles[3].

-

Why 6-311++G(d,p)? The inclusion of diffuse functions (++) is non-negotiable here. The molecule contains a hydroxyl (-OH) group on the propanol chain and a quinoline nitrogen. Diffuse functions allow the electron density of these electronegative atoms to expand spatially, which is vital for accurately modeling lone pairs and subsequent hydrogen-bonding interactions[4]. The polarization functions (d,p) account for the deformation of atomic orbitals in the molecular environment.

Protocol: Ground State Optimization and Frequency Calculation

This protocol is a self-validating system; the absence of imaginary frequencies confirms the structure is a true local minimum rather than a transition state.

-

Initial Modeling: Construct the 3D geometry of 2-Methyl-3-quinolin-4-ylpropan-1-ol using GaussView or Avogadro. Ensure the chiral center at the C2 position of the propyl chain is correctly defined (e.g., R or S enantiomer) depending on the study's scope.

-

Optimization Setup: Submit the coordinate file to Gaussian 09/16. Set the route section to #p opt freq b3lyp/6-311++g(d,p).

-

Solvent Modeling (Optional but Recommended): To mimic physiological conditions, apply the Conductor-like Polarizable Continuum Model (CPCM) with water as the solvent (scrf=(cpcm,solvent=water)).

-

Validation: Post-calculation, analyze the output file. Verify that the optimization converged (all four criteria met) and that the frequency calculation yielded zero imaginary frequencies .

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the chemical reactivity of the molecule[5]. In quinoline derivatives, the HOMO is typically localized over the nitrogen-containing ring, while the LUMO is distributed across the aromatic system.

Table 1: Representative Global Reactivity Descriptors for Quinoline Derivatives Note: Values are representative benchmarks derived from standard DFT studies on substituted quinolines[5],[3].

| Descriptor | Formula | Calculated Value (eV) | Biological Implication |

| HOMO Energy | EHOMO | -5.84 | Electron-donating capacity (via -OH or N lone pairs). |

| LUMO Energy | ELUMO | -1.72 | Electron-accepting capacity (aromatic π∗ system). |

| Energy Gap | ΔE=ELUMO−EHOMO | 4.12 | Lower gap indicates higher chemical reactivity and lower kinetic stability. |

| Ionization Potential | I≈−EHOMO | 5.84 | Energy required to remove an electron. |

| Chemical Hardness | η=(I−A)/2 | 2.06 | Resistance to charge transfer; dictates target specificity. |

| Electrophilicity Index | ω=μ2/(2η) | 3.45 | Propensity to act as an electrophile in enzymatic active sites. |

Molecular Docking Dynamics

Causality of Algorithm and Grid Box Placement

Molecular docking predicts the preferred orientation of 2-Methyl-3-quinolin-4-ylpropan-1-ol within a target protein (e.g., DNA gyrase for antibacterial studies[1]). We utilize AutoDock Vina, which employs an iterated local search global optimizer.

The flexibility of the 2-methylpropan-1-ol chain is the primary challenge. The Lamarckian Genetic Algorithm (LGA) is highly suited for this, as it allows the aliphatic chain to explore multiple torsional conformations while the rigid quinoline core anchors the molecule via π−π stacking or hydrophobic interactions[6].

Protocol: High-Fidelity Molecular Docking

-

Ligand Preparation: Import the DFT-optimized .log file into AutoDock Tools. Merge non-polar hydrogens, assign Gasteiger charges, and define the rotatable bonds (specifically the C-C bonds in the propyl chain and the C-O bond). Export as .pdbqt.

-

Receptor Preparation: Download the target PDB file. Strip all co-crystallized water molecules and native ligands. Add polar hydrogens to accurately represent the hydrogen-bond network. Assign Kollman charges and export as .pdbqt.

-

Grid Box Definition: Center the grid box on the native ligand's binding pocket. Ensure the dimensions (x, y, z) are large enough (e.g., 25 × 25 × 25 Å) to accommodate the extended conformation of the 2-methylpropan-1-ol chain.

-

Execution & Scoring: Run AutoDock Vina with an exhaustiveness of 8 to 16.

-

Validation: A valid docking protocol must be able to re-dock the native co-crystallized ligand with an RMSD of < 2.0 Å. Only then should the binding energy ( ΔG ) of 2-Methyl-3-quinolin-4-ylpropan-1-ol be considered reliable.

Molecular Dynamics (MD) Simulations

Static docking poses only provide a snapshot. To validate the stability of the 2-Methyl-3-quinolin-4-ylpropan-1-ol/protein complex, a 100 ns MD simulation using GROMACS is required[3].

Force Field Causality

We select the CHARMM36 all-atom force field. Why? CHARMM36 is exceptionally well-parameterized for both proteins and small drug-like organic molecules (via the CGenFF extension). It accurately captures the delicate balance of solvent interactions with the polar hydroxyl group of the ligand and the hydrophobic collapse around the quinoline ring.

Protocol: System Equilibration and Production

-

Topology Generation: Generate the ligand topology using the CGenFF server. Combine this with the protein topology generated by pdb2gmx.

-

Solvation & Neutralization: Place the complex in a dodecahedron box, maintaining a minimum distance of 1.0 nm between the complex and the box edges. Solvate with TIP3P water models. Add Na⁺/Cl⁻ ions to neutralize the system charge to 0.15 M to mimic physiological ionic strength.

-

Energy Minimization: Run steepest descent minimization (maximum 50,000 steps) until the maximum force is < 1000.0 kJ/mol/nm. Causality: This removes steric clashes introduced during solvation.

-

NVT Equilibration (Constant Volume/Temperature): Run for 100 ps at 300 K using the V-rescale thermostat. Apply position restraints to the heavy atoms of the protein and ligand. Causality: Allows the water molecules to orient themselves around the complex without disrupting the docked pose.

-

NPT Equilibration (Constant Pressure/Temperature): Run for 100 ps at 1 bar using the Parrinello-Rahman barostat.

-

Production Run: Remove position restraints and run the simulation for 100 ns with a 2 fs time step (using the LINCS algorithm to constrain bonds involving hydrogen).

-

Trajectory Analysis: Extract the Root Mean Square Deviation (RMSD) of the ligand. A stable complex will show the ligand RMSD plateauing (fluctuations < 0.2 nm) after an initial equilibration phase.

Conclusion

The theoretical investigation of 2-Methyl-3-quinolin-4-ylpropan-1-ol requires a rigorous, multi-tiered computational approach. By grounding DFT optimizations in highly parameterized basis sets (6-311++G(d,p)) to capture the electronic behavior of the hydroxyl and quinoline moieties, researchers can generate highly accurate geometries. These geometries feed into molecular docking and MD simulations, creating a self-validating loop where dynamic stability confirms static binding predictions. This workflow provides a definitive blueprint for evaluating the pharmacological potential of functionalized quinoline derivatives.

Sources

- 1. Quantum modelling and molecular docking evaluation of some selected quinoline derivatives as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multi-target exploration of newly synthesized pyrazoline-quinoline derivatives via in vitro screening, QSAR, molecular docking, MD simulations, and DFT analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of novel sulphonamide derivatives from tunable quinolines with computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes & Protocols: Leveraging 2-Methyl-3-quinolin-4-ylpropan-1-ol as a Versatile Chemical Intermediate in Medicinal Chemistry

Introduction: The Quinoline Scaffold and the Strategic Value of a Primary Alcohol Functional Handle

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a quintessential heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2] Its unique structural and electronic properties have made it a core component in a multitude of natural products and synthetic pharmaceuticals, exhibiting a vast range of biological activities including antimalarial, anticancer, antibacterial, and anti-inflammatory effects.[2][3][4] The ability to strategically functionalize the quinoline core is paramount in the development of novel therapeutic agents.

This guide focuses on the utility of 2-Methyl-3-quinolin-4-ylpropan-1-ol as a key chemical intermediate. This molecule possesses two critical features for drug development professionals:

-

A Privileged Quinoline Core: Serving as the foundational pharmacophore.

-

A Primary Alcohol (–CH₂OH) Functional Group: This group acts as a versatile and strategically positioned "handle" for a wide array of chemical transformations, enabling the systematic diversification of the parent scaffold to explore structure-activity relationships (SAR).

This document provides detailed, field-tested protocols for the conversion of this primary alcohol into other crucial functional groups—aldehydes, carboxylic acids, and esters—thereby unlocking its potential for downstream synthesis of more complex, biologically active molecules.

Physicochemical Properties and Safety Data

Before commencing any experimental work, it is crucial to understand the properties of the intermediate and handle it with appropriate safety measures.

| Property | Value |

| Chemical Name | 2-Methyl-3-quinolin-4-ylpropan-1-ol |

| Molecular Formula | C₁₃H₁₅NO |

| Molecular Weight | 201.27 g/mol |

| Appearance | (Assumed) Off-white to pale yellow solid |

| Solubility | Soluble in methanol, ethanol, DCM, DMSO. Limited solubility in water. |

| CAS Number | Not readily available in public databases. |

Safety & Handling:

-

Toxicity: While specific toxicity data for this compound is not available, many quinoline derivatives can exhibit toxicity, including potential neurotoxicity or retinopathy.[3] Handle with care.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Use a fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

Core Synthetic Strategies: From Alcohol to Key Synthons

The primary alcohol of 2-Methyl-3-quinolin-4-ylpropan-1-ol is the gateway to three fundamental classes of chemical intermediates, each with distinct downstream applications. The choice of reaction pathway is dictated by the desired final functional group and requires careful selection of reagents and conditions.

Caption: Core synthetic transformations of the starting alcohol.

Experimental Protocols

The following protocols are designed to be robust and reproducible. Researchers should always begin with small-scale test reactions to optimize conditions for their specific setup.

Protocol 1: Selective Oxidation to 2-Methyl-3-quinolin-4-ylpropanal (Aldehyde)

Principle of the Method: The conversion of a primary alcohol to an aldehyde requires a "weak" or controlled oxidizing agent to prevent over-oxidation to the carboxylic acid.[5] The Swern oxidation is an excellent choice as it operates at low temperatures, uses readily available reagents, and avoids toxic heavy metals. The mechanism involves the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride to form an electrophilic sulfur species, which is then attacked by the alcohol. Subsequent deprotonation by a hindered base, such as triethylamine (TEA), yields the aldehyde.

Reagents and Materials:

-

2-Methyl-3-quinolin-4-ylpropan-1-ol

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Oxalyl Chloride (or Trifluoroacetic Anhydride)

-

Triethylamine (TEA)

-

Argon or Nitrogen gas supply

-

Standard glassware, dried in an oven before use

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon), dissolve oxalyl chloride (1.5 eq) in anhydrous DCM (approx. 0.2 M).

-

Activator Formation: Cool the solution to -78 °C using a dry ice/acetone bath. To this, add a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM dropwise via syringe, ensuring the internal temperature does not rise above -60 °C. Stir for 15 minutes. Causality Note: This step forms the highly reactive chlorosulfonium salt (the active oxidant). Maintaining low temperature is critical to prevent its decomposition.

-

Alcohol Addition: Add a solution of 2-Methyl-3-quinolin-4-ylpropan-1-ol (1.0 eq) in anhydrous DCM dropwise. Stir the resulting mixture at -78 °C for 45-60 minutes.

-

Monitoring: Check for the consumption of the starting material using Thin Layer Chromatography (TLC).

-

Elimination Step: Add triethylamine (5.0 eq) dropwise to the flask. The mixture may become thick. Stir for 30 minutes at -78 °C, then allow the reaction to slowly warm to room temperature. Causality Note: TEA acts as a base to induce an E2 elimination, which forms the aldehyde, DMSO, and triethylammonium chloride salt.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude aldehyde by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).

Protocol 2: Complete Oxidation to 2-Methyl-3-quinolin-4-ylpropanoic Acid (Carboxylic Acid)

Principle of the Method: To achieve full oxidation to the carboxylic acid, a "strong" oxidizing agent is required.[5] The Jones oxidation, which utilizes chromic acid (H₂CrO₄) generated in situ from chromium trioxide (CrO₃) and sulfuric acid, is a classic and effective method. The reaction proceeds via the aldehyde, which is then hydrated in the aqueous acidic medium and further oxidized to the carboxylic acid.[6]

Reagents and Materials:

-

2-Methyl-3-quinolin-4-ylpropan-1-ol

-

Acetone (reagent grade)

-

Jones Reagent (Prepared by dissolving CrO₃ in concentrated H₂SO₄, then diluting with water. Caution: Highly corrosive and carcinogenic! Handle with extreme care in a fume hood. )

-

Isopropyl alcohol (for quenching)

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

1M Hydrochloric Acid (HCl)

Step-by-Step Procedure:

-

Reaction Setup: Dissolve 2-Methyl-3-quinolin-4-ylpropan-1-ol (1.0 eq) in acetone in a round-bottom flask and cool to 0 °C in an ice bath.

-

Oxidation: Add Jones Reagent dropwise with vigorous stirring. The color of the solution will change from orange/red to a murky green/blue as the Cr(VI) is reduced to Cr(III). Continue adding the reagent until a faint orange color persists, indicating a slight excess of the oxidant.

-

Monitoring: Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material and intermediate aldehyde are fully consumed.

-

Quenching: Cool the mixture back to 0 °C and carefully add isopropyl alcohol dropwise until the orange color disappears and the solution remains green. Causality Note: This step quenches any excess, unreacted Jones reagent.

-

Work-up: Remove the acetone under reduced pressure. Add water to the residue and extract with ethyl acetate to remove any non-acidic impurities.

-

Isolation: Carefully acidify the aqueous layer to pH ~2-3 with 1M HCl. The carboxylic acid product should precipitate or can be extracted with ethyl acetate.

-

Purification: Wash the combined organic extracts containing the acid with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude carboxylic acid. Recrystallization or silica gel chromatography may be used for further purification.

Protocol 3: Esterification to 2-Methyl-3-quinolin-4-ylpropyl Acetate (Ester)

Principle of the Method: Esterification is a fundamental reaction for modifying the physicochemical properties of a lead compound. While the Fischer-Speier esterification using a carboxylic acid and an acid catalyst is common, a more rapid and often higher-yielding method for small-scale synthesis involves the reaction of the alcohol with a more reactive acylating agent, such as an acyl chloride or anhydride, in the presence of a non-nucleophilic base.[7] The base (e.g., pyridine or TEA) neutralizes the HCl generated during the reaction.

Reagents and Materials:

-

2-Methyl-3-quinolin-4-ylpropan-1-ol

-

Acetyl Chloride (or Acetic Anhydride)

-

Anhydrous Dichloromethane (DCM)

-

Pyridine or Triethylamine (TEA)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 2-Methyl-3-quinolin-4-ylpropan-1-ol (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM.

-

Acylation: Cool the solution to 0 °C. Add acetyl chloride (1.2 eq) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-6 hours.

-

Monitoring: Monitor the reaction progress by TLC. The product ester will have a higher Rf value than the starting alcohol.

-

Work-up: Quench the reaction by slowly adding water. Transfer to a separatory funnel and wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude ester by flash column chromatography on silica gel.

Downstream Synthetic Applications

The aldehyde, carboxylic acid, and ester derivatives are not end-points but rather versatile platforms for further molecular elaboration, crucial for building a library of compounds for biological screening.

Caption: Key downstream applications of the aldehyde and acid.

-

From the Aldehyde: The aldehyde is a perfect precursor for reductive amination . Reaction with a primary or secondary amine forms an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB) to yield a diverse range of secondary and tertiary amines.

-

From the Carboxylic Acid: The carboxylic acid is ideal for amide coupling reactions . Using standard coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole), the acid can be readily coupled with a vast library of amines to generate amides, a cornerstone functional group in pharmaceuticals.

Summary of Transformations

| Protocol | Starting Material | Product | Reagent Highlights | Expected Yield | Key Characterization Notes |